Cas no 89673-71-2 ((S)-2-Hydroxypropanamide)

(S)-2-Hydroxypropanamide structure
(S)-2-Hydroxypropanamide structure
Nome del prodotto:(S)-2-Hydroxypropanamide
Numero CAS:89673-71-2
MF:C3H7NO2
MW:89.0931808948517
MDL:MFCD00198010
CID:733497
PubChem ID:24867304

(S)-2-Hydroxypropanamide Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-2-Hydroxypropanamide
    • (S)-(-)-2-HYDROXYPROPIONAMIDE
    • (S)-(?)-Lactamide
    • Propanamide, 2-hydroxy-, (2S)-
    • (2S)-2-hydroxypropanamide
    • (S)-(-)-LACTAMIDE
    • (2S)-2-Hydroxypropanamide (ACI)
    • Propanamide, 2-hydroxy-, (S)- (ZCI)
    • (-)-Lactamide
    • (S)-Lactamide
    • (A+/-)-2-hydroxy-propionamide
    • EN300-7209434
    • (S)-(-)-Lactamide, 97%
    • MFCD00198010
    • AS-58340
    • 89673-71-2
    • AKOS016843621
    • DB-078464
    • E78119
    • CS-0330478
    • SXQFCVDSOLSHOQ-REOHCLBHSA-N
    • MDL: MFCD00198010
    • Inchi: 1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m0/s1
    • Chiave InChI: SXQFCVDSOLSHOQ-REOHCLBHSA-N
    • Sorrisi: [C@H](O)(C)C(=O)N

Proprietà calcolate

  • Massa esatta: 89.04770
  • Massa monoisotopica: 89.048
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 1
  • Complessità: 61.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 5
  • XLogP3: -1.1
  • Superficie polare topologica: 63.3A^2

Proprietà sperimentali

  • Densità: 1.1948 (rough estimate)
  • Punto di fusione: 53-55 °C (lit.)
  • Punto di ebollizione: 165.17°C (rough estimate)
  • Punto di infiammabilità: 124.3°C
  • Indice di rifrazione: 1.4368 (estimate)
  • Solubilità: 782g/l (experimental)
  • PSA: 63.32000
  • LogP: -0.44720
  • Attività ottica: [α]20/D −20.5°, c = 10 in H2O

(S)-2-Hydroxypropanamide Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 23/24/25-36/37/38
  • Istruzioni di sicurezza: 26-36/37/39-45
  • Identificazione dei materiali pericolosi: T

(S)-2-Hydroxypropanamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
AS-58340-10G
(2S)-2-hydroxypropanamide
89673-71-2 >97%
10g
£152.00 2025-02-08
abcr
AB400544-250 mg
(S)-(-)-Lactamide, 95%; .
89673-71-2 95%
250 mg
€87.80 2023-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401148-250mg
(S)-2-hydroxypropanamide
89673-71-2 95%
250mg
¥106 2023-04-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
436828-10G
(
89673-71-2 97%
10G
758.43 2021-05-17
abcr
AB400544-5 g
(S)-(-)-Lactamide, 95%; .
89673-71-2 95%
5 g
€256.20 2023-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401148-1g
(S)-2-hydroxypropanamide
89673-71-2 95%
1g
¥234 2023-04-13
Aaron
AR003D35-1g
(S)-2-Hydroxypropanamide
89673-71-2 95%
1g
$12.00 2025-02-10
Aaron
AR003D35-10g
(S)-2-Hydroxypropanamide
89673-71-2 95%
10g
$78.00 2025-02-10
A2B Chem LLC
AB55829-25g
(S)-2-Hydroxypropanamide
89673-71-2 95%
25g
$322.00 2024-04-19
eNovation Chemicals LLC
D769117-1g
(S)-2-Hydroxypropanamide
89673-71-2 95%
1g
$65 2024-06-07

(S)-2-Hydroxypropanamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol ;  5 °C; 24 h, rt
Riferimento
Synthesis and biological activity of novel ester derivatives of N3-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase
Pawlak, Dorota; Schielmann, Marta; Wojciechowski, Marek; Andruszkiewicz, Ryszard, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3586-3589

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: (S)-2-Haloacid dehalogenase Solvents: Dimethyl sulfoxide ,  Water ;  30 °C
Riferimento
Substrate specificity and product stereochemistry in the dehalogenation of 2-haloacids with the crude enzyme preparation from Pseudomonas putida
Vyazmensky, Maria; Geresh, Shimona, Enzyme and Microbial Technology, 1998, 22(5), 323-328

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol
Riferimento
Syntheses and biological evaluation of peptides containing a transition-state isostere: The chemistry of functionalized sulfonamides in the quest for protease inhibitors and catalytic antibodies
Moree, Willy Jantina, 1994, , ,

Synthetic Routes 4

Condizioni di reazione
Riferimento
A general synthetic method of chiral 2-arylalkanoic esters via thermal 1,2-rearrangement
Honda, Yutaka; Ori, Aiichiro; Tsuchihashi, Genichi, Bulletin of the Chemical Society of Japan, 1987, 60(3), 1027-36

(S)-2-Hydroxypropanamide Raw materials

(S)-2-Hydroxypropanamide Preparation Products

(S)-2-Hydroxypropanamide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89673-71-2)(S)-2-Hydroxypropanamide
A861097
Purezza:99%
Quantità:25g
Prezzo ($):396.0